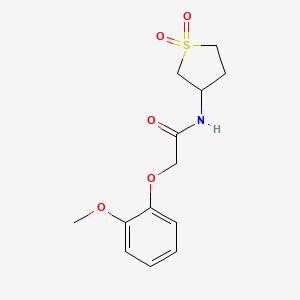![molecular formula C18H17IN2O2 B5170623 2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5170623.png)
2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which has been implicated in a variety of cellular processes, including cell growth, differentiation, and apoptosis. The compound has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of 2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that phosphorylates a variety of cellular proteins involved in cell proliferation, DNA repair, and apoptosis. Inhibition of CK2 activity by this compound leads to the disruption of these cellular processes, resulting in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to other chemotherapeutic agents. In addition, the compound has been shown to have anti-inflammatory and anti-angiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments include its potent inhibitory activity against CK2, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in cancer treatment. However, the compound also has some limitations, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for the study of 2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide. Some possible areas of research include the development of more potent and selective CK2 inhibitors, the investigation of the compound's potential therapeutic applications in other diseases, and the exploration of the compound's mechanisms of action. In addition, further studies are needed to determine the optimal dosing and administration of the compound in clinical settings.
Synthesemethoden
The synthesis of 2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 2-iodobenzoic acid with N-(2-bromoethyl)pyrrolidine followed by the reaction with 2-aminobenzamide. The resulting compound is then purified using column chromatography. The synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been widely used in scientific research for its potent inhibitory activity against CK2. CK2 is a protein kinase that is overexpressed in many types of cancer cells and has been shown to play a critical role in cell survival and proliferation. The compound has been studied for its potential therapeutic applications in cancer treatment, particularly in combination with other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
2-iodo-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O2/c19-15-9-3-1-7-13(15)17(22)20-16-10-4-2-8-14(16)18(23)21-11-5-6-12-21/h1-4,7-10H,5-6,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOAQPGXVLMOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-acetyl-6-methyl-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5170556.png)

![7-benzoyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5170574.png)
![potassium 4-[2-(2-fluorobenzylidene)hydrazino]benzenesulfonate](/img/structure/B5170578.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(3,3,5,5-tetramethylcyclohexyl)benzamide](/img/structure/B5170591.png)
![3,4,5-trimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5170595.png)
![6-({[3-(ethoxycarbonyl)-4-(4-methoxyphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5170599.png)
![N-[(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)methyl]-1-naphthalenamine dihydrochloride](/img/structure/B5170609.png)
![N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5170610.png)
![N-{4-[(4-tert-butylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B5170629.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorophenyl)methanesulfonamide](/img/structure/B5170637.png)

![(4-fluorophenyl){4-[2-(4-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B5170651.png)
